molecular formula C18H19N5OS B5600609 1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine

1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine

Cat. No. B5600609
M. Wt: 353.4 g/mol
InChI Key: ZANUOXIWNWRBLO-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a pyrazole ring, a benzoyl group, a piperazine ring, and a thiazole ring . These functional groups are often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

The compound has been studied for its antibacterial efficacy and biofilm inhibition activities. It shows significant activity against different bacterial strains such as E. coli, S. aureus, and S. mutans. A study by Mekky and Sanad (2020) found that certain derivatives demonstrated potent antibacterial efficacies with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating strong antibacterial properties. Additionally, these compounds exhibited superior biofilm inhibition activities compared to Ciprofloxacin, highlighting their potential in treating biofilm-associated infections (Mekky & Sanad, 2020).

Anti-inflammatory Activity

Research on the anti-inflammatory properties of 1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine derivatives revealed compounds with significant in vitro and in vivo anti-inflammatory activities. Ahmed et al. (2017) synthesized novel derivatives that were evaluated for their anti-inflammatory activity using both in vitro HRBC membrane stabilization method and in vivo carrageenan-induced rat paw edema model. Some compounds showed promising results comparable to standard drugs like diclofenac and ibuprofen (Ahmed, Molvi, & Khan, 2017).

Anticancer Activity

The anticancer evaluation of 1,3-thiazole derivatives including those with piperazine substituents has shown promising results. Turov (2020) reported that certain compounds exhibited significant inhibitory activity across various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Turov, 2020).

Antiviral Activity

Derivatives of this compound have been explored for their antiviral capabilities, particularly against influenza A virus (H5N1). Hebishy, Salama, and Elgemeie (2020) synthesized novel compounds that showed significant antiviral activities against bird flu influenza, indicating their potential in the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Enzyme Inhibition

Investigations into the enzyme inhibition properties of this compound have identified potent inhibitors against specific enzymes. For instance, derivatives have shown remarkable inhibitory activity against the MurB enzyme, which is crucial for bacterial cell wall synthesis. This suggests a potential mechanism of action for the antibacterial properties of these compounds (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds containing similar functional groups have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve exploring the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its physical and chemical properties .

properties

IUPAC Name

[3-(pyrazol-1-ylmethyl)phenyl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-17(21-8-10-22(11-9-21)18-19-6-12-25-18)16-4-1-3-15(13-16)14-23-7-2-5-20-23/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANUOXIWNWRBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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